L-Alanine, 3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]- is a complex organic compound classified under amino acids, specifically as a derivative of L-alanine. It possesses a nitroso group and is characterized by the presence of phenylmethoxy and carbonyl functionalities. This compound is notable for its potential applications in biochemical research and synthesis.
L-Alanine, 3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]- falls under the category of amino acid derivatives. Its structure includes a nitroso group, which is indicative of its reactivity and potential applications in organic synthesis.
The synthesis of L-Alanine, 3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]- typically involves several steps starting from L-alanine derivatives. Notably, one method includes the reaction of protected L-alanine with nitrous acid to introduce the nitroso group .
The molecular formula for L-Alanine, 3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]- is , with a molecular weight of approximately 373.36 g/mol. The structure features a central L-alanine backbone modified with a nitroso group and two phenylmethoxy substituents.
L-Alanine, 3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]- can participate in various chemical reactions due to its functional groups:
The compound's reactivity can be influenced by the solvent used and the presence of catalysts such as palladium or other transition metals which facilitate certain transformations .
The mechanism of action for L-Alanine, 3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]- primarily involves its interactions as a substrate in biochemical pathways or as an intermediate in synthetic processes. The nitroso group may play a role in modulating biological activity through interactions with amino acids or proteins.
Research indicates that compounds with similar structures can exhibit varying degrees of biological activity, including potential anti-cancer properties due to their ability to form reactive intermediates that interact with cellular components .
L-Alanine, 3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]- has significant applications in scientific research:
This compound exemplifies the intricate relationship between structure and function in organic chemistry, highlighting its relevance in both synthetic methodologies and biological studies.
The compound L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]- is systematically named as 3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine under IUPAC conventions [4] [10]. Its CAS registry number is 57353879, though closely related derivatives include 832090-73-0 (L-stereoisomer) and 1286490-16-1 (D,L-racemate) [4] [6] [8]. The molecular formula is C₁₈H₁₉N₃O₆, with a molecular weight of 373.36 g/mol [4] [8]. The name reflects three key substructures:
The molecule integrates three functional domains that dictate its reactivity and physicochemical behavior:
This derivative retains the natural L-configuration of alanine at C2, establishing an (S)-stereogenic center [4] [10]. The C3 carbon is prochiral but becomes stereogenic if the nitrosoamino side chain adopts a chiral conformation. However, rapid nitrogen inversion at room temperature typically racemizes this position, yielding diastereomeric mixtures unless constrained [6] [7]. For the D,L-analog (CAS 1286490-16-1), C2 exists as a racemate, confirmed by undefined stereochemistry in its SMILES notation [7] [8]:
O=C(O)C(CN(N=O)OCC1=CC=CC=C1)NC(OCC2=CC=CC=C2)=O [1286490-16-1]
Table 1: Stereochemical Attributes of Key Derivatives
CAS Number | Stereodescriptor | Chiral Centers | Configuration at C2 |
---|---|---|---|
832090-73-0 | L- | 1 (C2) | (S) |
1286490-16-1 | D,L- | Racemic | Undefined |
75760-11-1* | L- | 1 (C2) | (S) |
*Refers to methyl ester analog from [2].
Structurally analogous alanine derivatives diverge in protective groups, side chains, and stereochemistry, altering their applications:
Table 2: Structural and Functional Comparison of Alanine Derivatives
Compound | CAS Number | Molecular Formula | Key Functional Modifications | Applications |
---|---|---|---|---|
3-[Nitroso(benzyloxy)amino]-N-Cbz-L-alanine | 832090-73-0 | C₁₈H₁₉N₃O₆ | Nitrosoamino side chain, carboxylic acid | Alanosine synthesis [4] |
3-Amino-N-Cbz-L-alanine methyl ester | 75760-11-1 | C₁₂H₁₆N₂O₄ | Unmodified amine, methyl ester | Peptide building block [2] |
N-[(Phenylmethoxy)carbonyl]-L-leucine | 2018-66-8 | C₁₄H₁₉NO₄ | Isobutyl side chain, carboxylic acid | Ergogenic supplements [5] |
Nuclear Magnetic Resonance (NMR):
Infrared Spectroscopy (IR):
Mass Spectrometry:
CAS No.: 88373-30-2
CAS No.: 56299-00-4
CAS No.:
CAS No.: 70802-12-9
CAS No.:
CAS No.: 54061-45-9